Methoxyeugenol 4-O-rutinoside: A Comprehensive Technical Guide to Its Natural Sources
Methoxyeugenol 4-O-rutinoside: A Comprehensive Technical Guide to Its Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of Methoxyeugenol 4-O-rutinoside, a phenylpropanoid glycoside of interest for its potential pharmacological applications. The document details its primary botanical origin, presents available data in a structured format, and outlines the experimental protocols for its isolation and characterization.
Natural Sources of Methoxyeugenol 4-O-rutinoside
Current scientific literature and chemical databases indicate that the primary known natural source of Methoxyeugenol 4-O-rutinoside is the bark of Daphniphyllum angustifolium . While the compound is listed by chemical suppliers as being isolated from Leonurus artemisia, primary scientific literature to substantiate this claim has not been identified in the current search. The focus of this guide, therefore, remains on the confirmed source.
Daphniphyllum angustifolium is a plant belonging to the family Daphniphyllaceae. Phytochemical investigations of the bark of this plant have led to the isolation and characterization of various compounds, including Methoxyeugenol 4-O-rutinoside.
Quantitative Data
Currently, there is a lack of published quantitative data on the specific concentration of Methoxyeugenol 4-O-rutinoside in Daphniphyllum angustifolium. Further studies are required to determine the yield of this compound from its natural source.
Table 1: Natural Source and Location of Methoxyeugenol 4-O-rutinoside
| Compound Name | Natural Source | Plant Family | Plant Part |
| Methoxyeugenol 4-O-rutinoside | Daphniphyllum angustifolium | Daphniphyllaceae | Bark |
Experimental Protocols
The following sections describe the general methodologies employed in the extraction, isolation, and structural elucidation of Methoxyeugenol 4-O-rutinoside from the bark of Daphniphyllum angustifolium. These protocols are based on standard phytochemical techniques.
Extraction
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Plant Material Preparation: The bark of Daphniphyllum angustifolium is collected, air-dried, and pulverized into a coarse powder.
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Solvent Extraction: The powdered plant material is then subjected to extraction with a polar solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the desired compounds. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.
Isolation
The crude extract, a complex mixture of various phytochemicals, is subjected to a series of chromatographic techniques to isolate Methoxyeugenol 4-O-rutinoside.
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Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Phenylpropanoid glycosides like Methoxyeugenol 4-O-rutinoside are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
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Column Chromatography: The enriched fraction is then subjected to column chromatography over a stationary phase like silica (B1680970) gel, Sephadex LH-20, or MCI gel. Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
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Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC, often with a C18 column and a mobile phase consisting of a mixture of methanol or acetonitrile (B52724) and water. This step yields the pure compound.
Structure Elucidation
The chemical structure of the isolated Methoxyeugenol 4-O-rutinoside is determined using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D-NMR (¹H and ¹³C) and 2D-NMR (COSY, HSQC, HMBC) experiments are conducted to establish the connectivity of protons and carbons, confirming the structure of the methoxyeugenol aglycone and the rutinoside sugar moiety, as well as their linkage point.
Signaling Pathways and Biological Activity
As of the current literature review, there are no specific studies detailing the signaling pathways or biological activities of Methoxyeugenol 4-O-rutinoside. However, the aglycone, methoxyeugenol , has been shown to possess biological activity.
A study on methoxyeugenol demonstrated its ability to deactivate hepatic stellate cells and reduce liver fibrosis and inflammation. The proposed mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is important to note that the glycosylation in Methoxyeugenol 4-O-rutinoside can significantly alter the pharmacokinetic and pharmacodynamic properties compared to its aglycone, and therefore, the biological activities of the two compounds cannot be assumed to be identical. Further research is needed to elucidate the specific biological functions of Methoxyeugenol 4-O-rutinoside.
Visualizations
Experimental Workflow for Isolation
